Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate
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Overview
Description
Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate is an ester compound characterized by its unique structure, which includes a cyclopropane ring and a ketone group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate typically involves the reaction of cyclopropanecarbonyl chloride with ethyl 4-oxopentanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate can undergo various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products
Hydrolysis: Cyclopropanecarboxylic acid and ethyl 4-oxopentanoate.
Reduction: Ethyl 2-(cyclopropanecarbonyl)-4-hydroxypentanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and ketone group can participate in various biochemical pathways, leading to the modulation of biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-cyclopropanecarbonyl-4-oxopentanoate can be compared with other esters and ketones:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings.
Ethyl 2-oxocyclopentanecarboxylate: A structurally similar compound with a cyclopentane ring instead of a cyclopropane ring.
The uniqueness of ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate lies in its combination of a cyclopropane ring and a ketone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2095410-76-5 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 |
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)-4-oxopentanoate |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)9(6-7(2)12)10(13)8-4-5-8/h8-9H,3-6H2,1-2H3 |
InChI Key |
GJSJGOUQIVJTLF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C1CC1 |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C1CC1 |
Origin of Product |
United States |
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